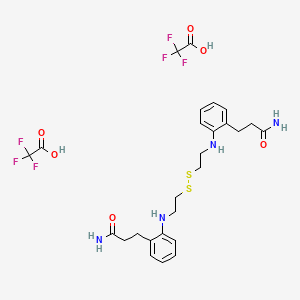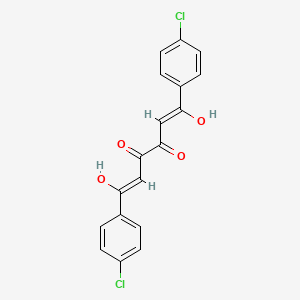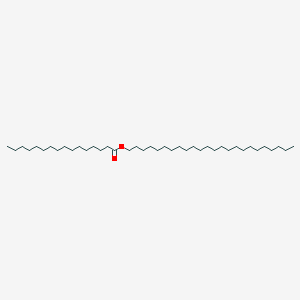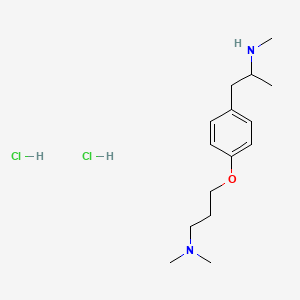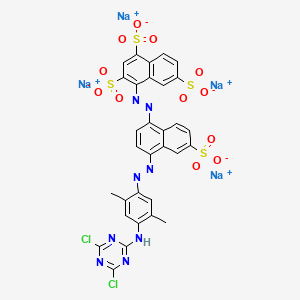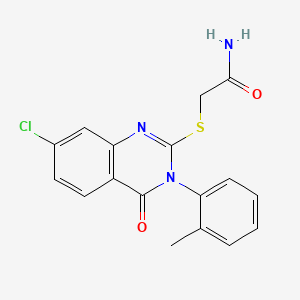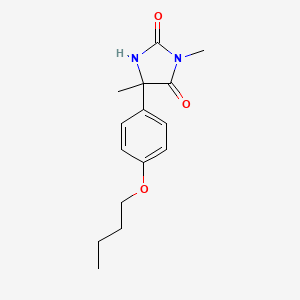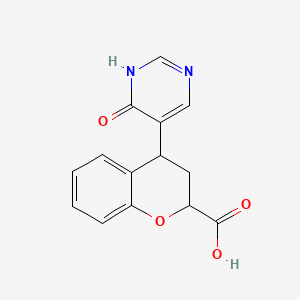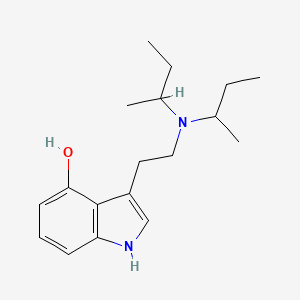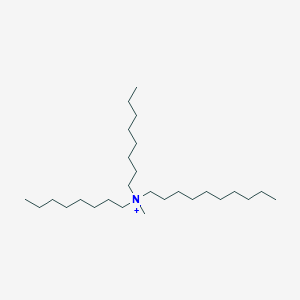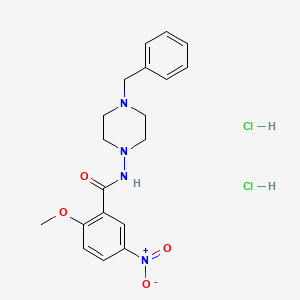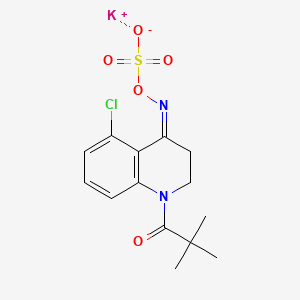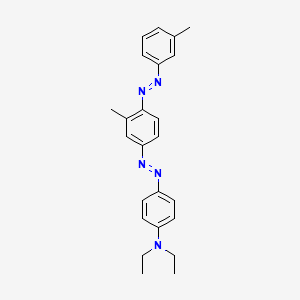
1,4-Tetrasulfanedicarbothioamide, N,N'-dibutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- is a chemical compound with the molecular formula C10H20N2S6 and a molecular weight of 360.669 g/mol This compound is characterized by its unique structure, which includes multiple sulfur atoms and thioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- typically involves the reaction of dibutylamine with carbon disulfide and sulfur. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial production process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms and thioamide groups in the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions often result in the formation of new thioamide derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- involves its interaction with molecular targets such as proteins and enzymes. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,4-Tetrasulfanedicarbothioamide, N,N’-dimethyl-: Similar in structure but with methyl groups instead of butyl groups.
1,4-Tetrasulfanedicarbothioamide, N,N’-diethyl-: Contains ethyl groups instead of butyl groups.
1,4-Tetrasulfanedicarbothioamide, N,N’-dipropyl-: Features propyl groups instead of butyl groups.
Uniqueness
1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- is unique due to its specific butyl substituents, which can influence its chemical reactivity and physical properties. The presence of butyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, ethyl, and propyl analogs .
Properties
CAS No. |
5439-67-8 |
|---|---|
Molecular Formula |
C10H20N2S6 |
Molecular Weight |
360.7 g/mol |
IUPAC Name |
(butylcarbamothioyltrisulfanyl) N-butylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S6/c1-3-5-7-11-9(13)15-17-18-16-10(14)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
LHUXQJFRIYLMHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)SSSSC(=S)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


